Cas no 2680733-26-8 (tert-butyl N-4-(4-bromophenyl)-1-methyl-1H-imidazol-2-ylcarbamate)

tert-butyl N-4-(4-bromophenyl)-1-methyl-1H-imidazol-2-ylcarbamate 化学的及び物理的性質
名前と識別子
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- 2680733-26-8
- tert-butyl N-[4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]carbamate
- EN300-28298754
- tert-butyl N-4-(4-bromophenyl)-1-methyl-1H-imidazol-2-ylcarbamate
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- インチ: 1S/C15H18BrN3O2/c1-15(2,3)21-14(20)18-13-17-12(9-19(13)4)10-5-7-11(16)8-6-10/h5-9H,1-4H3,(H,17,18,20)
- InChIKey: ACPOVHXEBPJGBG-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1=CN(C)C(=N1)NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 351.05824g/mol
- 同位素质量: 351.05824g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 364
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 56.2Ų
tert-butyl N-4-(4-bromophenyl)-1-methyl-1H-imidazol-2-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28298754-10.0g |
tert-butyl N-[4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]carbamate |
2680733-26-8 | 10g |
$7128.0 | 2023-05-24 | ||
Enamine | EN300-28298754-1.0g |
tert-butyl N-[4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]carbamate |
2680733-26-8 | 1g |
$1658.0 | 2023-05-24 | ||
Enamine | EN300-28298754-0.25g |
tert-butyl N-[4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]carbamate |
2680733-26-8 | 0.25g |
$1525.0 | 2023-09-07 | ||
Enamine | EN300-28298754-2.5g |
tert-butyl N-[4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]carbamate |
2680733-26-8 | 2.5g |
$3249.0 | 2023-09-07 | ||
Enamine | EN300-28298754-5g |
tert-butyl N-[4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]carbamate |
2680733-26-8 | 5g |
$4806.0 | 2023-09-07 | ||
Enamine | EN300-28298754-0.05g |
tert-butyl N-[4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]carbamate |
2680733-26-8 | 0.05g |
$1393.0 | 2023-09-07 | ||
Enamine | EN300-28298754-5.0g |
tert-butyl N-[4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]carbamate |
2680733-26-8 | 5g |
$4806.0 | 2023-05-24 | ||
Enamine | EN300-28298754-0.1g |
tert-butyl N-[4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]carbamate |
2680733-26-8 | 0.1g |
$1459.0 | 2023-09-07 | ||
Enamine | EN300-28298754-0.5g |
tert-butyl N-[4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]carbamate |
2680733-26-8 | 0.5g |
$1591.0 | 2023-09-07 | ||
Enamine | EN300-28298754-1g |
tert-butyl N-[4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]carbamate |
2680733-26-8 | 1g |
$1658.0 | 2023-09-07 |
tert-butyl N-4-(4-bromophenyl)-1-methyl-1H-imidazol-2-ylcarbamate 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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S. Ahmed Chem. Commun., 2009, 6421-6423
tert-butyl N-4-(4-bromophenyl)-1-methyl-1H-imidazol-2-ylcarbamateに関する追加情報
tert-butyl N-4-(4-bromophenyl)-1-methyl-1H-imidazol-2-ylcarbamate: A Comprehensive Overview
The compound tert-butyl N-4-(4-bromophenyl)-1-methyl-1H-imidazol-2-ylcarbamate, with the CAS number 2680733-26-8, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which incorporates a tert-butyl group, a bromophenyl moiety, and an imidazole ring, all of which contribute to its versatile chemical properties.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases. The presence of the bromophenyl group in its structure has been shown to enhance its pharmacokinetic properties, making it a promising candidate for drug delivery systems. Additionally, the imidazole ring, a heterocyclic structure known for its stability and reactivity, plays a crucial role in mediating interactions with biological targets.
One of the most notable advancements involving this compound is its application in the synthesis of bioactive molecules. Researchers have demonstrated that tert-butyl N-4-(4-bromophenyl)-1-methyl-1H-imidazol-2-ylcarbamate can serve as an effective precursor for the construction of complex molecular architectures. Its ability to undergo various chemical transformations, such as nucleophilic substitutions and cyclizations, has made it a valuable building block in organic synthesis.
In terms of material science, this compound has shown potential in the development of advanced materials with tailored properties. For instance, its incorporation into polymer systems has been explored to enhance mechanical strength and thermal stability. The tert-butyl group, known for its bulky nature, contributes to steric effects that can influence the physical properties of materials derived from this compound.
The synthesis of tert-butyl N-4-(4-bromophenyl)-1-methyl-1H-imidazol-2-ylcarbamate involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Recent optimizations in synthetic protocols have significantly improved the efficiency of its production, making it more accessible for large-scale applications.
Moreover, computational studies have provided valuable insights into the electronic and structural properties of this compound. Density functional theory (DFT) calculations have revealed that the compound exhibits favorable electronic characteristics, which are critical for its intended applications in both medicinal and materials chemistry.
In conclusion, tert-butyl N-4-(4-bromophenyl)-1-methyl-1H-imidazol-2-ylcarbamate stands out as a versatile and innovative compound with wide-ranging applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future research and development efforts.
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